(R)-3-Fluorohomophenylalanine
CAS No.:
Cat. No.: VC13660658
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO2 |
|---|---|
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | (2R)-2-amino-4-(3-fluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1 |
| Standard InChI Key | IBUPJVAZBFPWLJ-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)CC[C@H](C(=O)O)N |
| SMILES | C1=CC(=CC(=C1)F)CCC(C(=O)O)N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CCC(C(=O)O)N |
Introduction
(R)-3-Fluorohomophenylalanine is a synthetic, fluorinated derivative of homophenylalanine, an amino acid with significant applications in biochemistry and medicinal chemistry. This compound is classified as a non-proteinogenic amino acid due to its synthetic origin and is particularly valued for its enhanced metabolic stability and bioactivity resulting from the incorporation of a fluorine atom into its molecular structure. Its unique properties make it a promising candidate for pharmaceutical research and drug design.
Synthesis
The synthesis of (R)-3-Fluorohomophenylalanine involves multiple steps to introduce the fluorine atom into the homophenylalanine framework. Common synthetic methods include:
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Fluorination Reactions: Direct fluorination of homophenylalanine derivatives using electrophilic or nucleophilic fluorinating agents.
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Chiral Resolution: Employing enantioselective catalysts or reagents to ensure the production of the (R)-enantiomer.
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Protective Group Strategies: Utilizing temporary protection of functional groups (e.g., amino or carboxylic acid groups) during intermediate steps to prevent unwanted side reactions.
These methods are typically conducted under controlled laboratory conditions as the compound does not occur naturally.
Mechanism of Action
The biological activity of (R)-3-Fluorohomophenylalanine stems from its structural similarity to natural amino acids, allowing it to integrate into protein structures during biosynthesis. The inclusion of a fluorine atom alters:
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Steric Properties: Fluorine's small size but high electronegativity can influence protein folding and stability.
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Electronic Properties: The electron-withdrawing nature of fluorine can modify enzyme binding affinities and catalytic activity.
These modifications make it an effective tool for studying enzyme mechanisms and developing novel therapeutic agents.
Applications in Research
(R)-3-Fluorohomophenylalanine has garnered attention in several scientific fields due to its unique chemical properties:
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Drug Design: Its enhanced metabolic stability makes it a valuable scaffold for designing enzyme inhibitors or receptor ligands.
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Protein Engineering: Researchers use fluorinated amino acids like this compound to probe protein structure-function relationships.
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Biochemical Studies: It serves as a model compound for studying the effects of fluorination on amino acid behavior in biological systems.
Advantages of Fluorination
The introduction of a fluorine atom into the molecular structure offers several benefits:
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Increased resistance to enzymatic degradation.
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Improved pharmacokinetic properties, such as bioavailability and half-life.
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Enhanced binding affinities in drug-receptor interactions.
These advantages highlight the importance of (R)-3-Fluorohomophenylalanine in advancing medicinal chemistry.
Research Findings
Recent studies have demonstrated that (R)-3-Fluorohomophenylalanine can influence enzymatic activity by altering substrate recognition and binding dynamics. For example:
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Fluorinated analogs often exhibit higher binding specificity due to their altered steric and electronic profiles.
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Proteins incorporating this compound show changes in thermal stability, which can be exploited for therapeutic purposes.
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